molecular formula C6H8N2O B8719257 2,3-Dimethylpyrazine 1-oxide CAS No. 65464-21-3

2,3-Dimethylpyrazine 1-oxide

Cat. No. B8719257
Key on ui cas rn: 65464-21-3
M. Wt: 124.14 g/mol
InChI Key: LQOMCBZFZAESLB-UHFFFAOYSA-N
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Patent
US08367691B2

Procedure details

A mixture of 2,3-dimethylpyrazine (25 g, 0.23 mol) and 30% H2O2 (52.4 g, 0.46 mol) in acetic acid (74 mL) was stirred for two days at 35° C. The solvent was removed under vacuum. Water was added and the mixture evaporated again. The residue was basified with aqueous K2CO3 and extracted with EtOAc. The organic phases were dried over Na2SO4 and concentrated. The resulting solid combined from two batches was recrystallized from cyclohexane to give 2,3-dimethylpyrazine 1-oxide (27 g, 47%). 1HNMR (CDCl3, 300 MHz) δ 8.18 (d, J=3.9 Hz, 1H), 8.02 (d, J=4.2 Hz, 1H), 2.58 (s, 3H), 2.48 (s, 3H).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
52.4 g
Type
reactant
Reaction Step One
Quantity
74 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:8])=[N:6][CH:5]=[CH:4][N:3]=1.[OH:9]O>C(O)(=O)C>[CH3:1][C:2]1[C:7]([CH3:8])=[N:6][CH:5]=[CH:4][N+:3]=1[O-:9]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
CC1=NC=CN=C1C
Name
Quantity
52.4 g
Type
reactant
Smiles
OO
Name
Quantity
74 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
was stirred for two days at 35° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
ADDITION
Type
ADDITION
Details
Water was added
CUSTOM
Type
CUSTOM
Details
the mixture evaporated again
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phases were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
was recrystallized from cyclohexane

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
CC1=[N+](C=CN=C1C)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 27 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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